

A Comparative Guide to VZ185 and cis-VZ185 in Gene Expression Studies

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Compound of Interest

Compound Name: *cis*-VZ185

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This guide provides a detailed comparison of VZ185, a potent PROTAC (Proteolysis Targeting Chimera) degrader, and its inactive diastereomer, **cis-VZ185**. It is designed for researchers, scientists, and drug development professionals investigating the roles of BRD7 and BRD9 in gene expression and chromatin biology.

Introduction

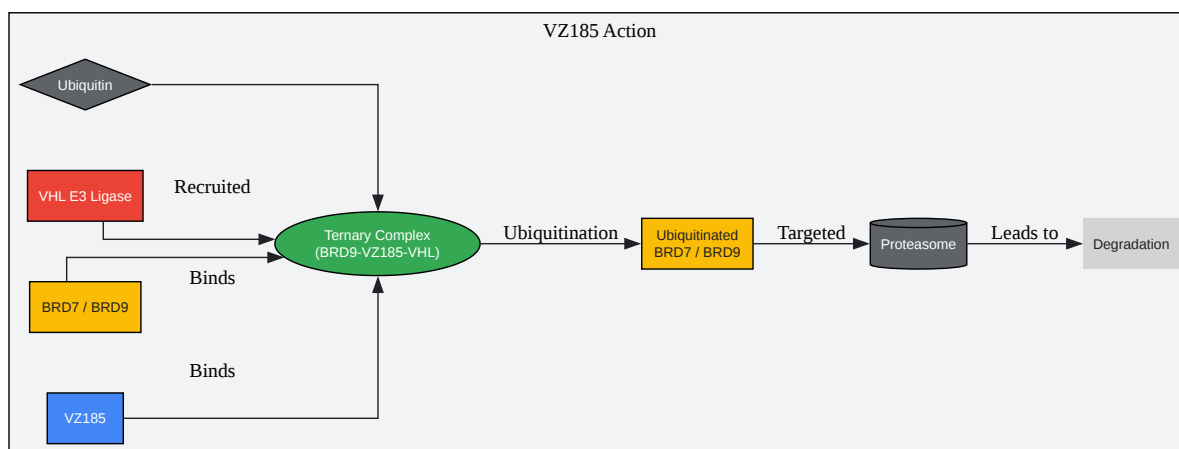
VZ185 is a bifunctional molecule designed to induce the degradation of the bromodomain-containing proteins BRD9 and its close homolog BRD7.^{[1][2]} These proteins are integral subunits of the mammalian SWI/SNF chromatin remodeling complexes, specifically the BAF (BRG-/BRM-associated factor) and PBAF (Polybromo-associated BAF) complexes, respectively.^{[1][3]} By modulating the structure of chromatin, these complexes play a crucial role in regulating gene expression, DNA replication, and repair.^{[1][3][4]}

VZ185's utility in research stems from its ability to potently and selectively knock down BRD7 and BRD9, providing a powerful tool for studying their function.^{[2][5]} In contrast, **cis-VZ185** serves as an essential negative control.^{[1][6]} It is a diastereoisomer of VZ185 that retains the ability to bind to the BRD7/9 bromodomains but is incapable of recruiting the E3 ligase necessary for degradation.^{[1][6]} This allows researchers to distinguish between the effects of BRD7/9 degradation and other potential off-target effects of the chemical scaffold.

Mechanism of Action

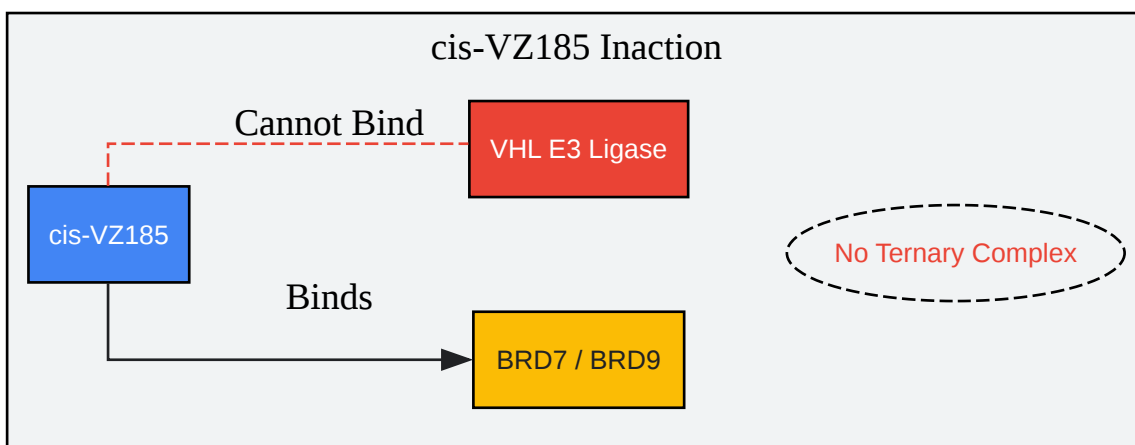
VZ185 operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system.[3][5] It consists of three key components: a ligand that binds to the target proteins (BRD7 and BRD9), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[4][5][7] This ternary complex formation of Target:PROTAC:E3 Ligase brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3]

The critical difference between VZ185 and its control, **cis-VZ185**, lies in the stereochemistry of the VHL ligand component.[3] The trans stereochemistry of the hydroxyproline moiety in VZ185 is essential for binding to VHL.[3] In **cis-VZ185**, this is altered to a cis configuration, which ablates its ability to bind to and recruit the VHL E3 ligase, thus rendering it incapable of inducing protein degradation.[1][6]



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Mechanism of VZ185-induced protein degradation.



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cis-VZ185 fails to recruit VHL, preventing degradation.

Data Presentation: Quantitative Comparison

The efficacy and selectivity of VZ185 have been characterized through various biochemical and cellular assays. The tables below summarize key quantitative data comparing VZ185 and its inactive control.

Table 1: Molecular and Cellular Activity Profile

Parameter	VZ185	cis-VZ185	Reference(s)
Target(s)	BRD7 & BRD9	BRD7 & BRD9 (Binding only)	[1]
E3 Ligase Recruited	VHL	None	[1] [6]
DC50 (BRD9, RI-1 cells)	1.8 nM	No degradation	[1]
DC50 (BRD7, RI-1 cells)	4.5 nM	No degradation	[1]
Dmax (RI-1 cells)	>95%	Not applicable	[1]
Binary KD (to VHL)	30 nM	Not determined (no binding)	[1]
EC50 (EOL-1 cells)	3.4 nM	Not determined	[3] [6]
EC50 (A-204 cells)	39.8 nM	Not determined	[3] [6]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. KD: Dissociation constant. EC50: Half-maximal effective concentration (cell viability).

Table 2: Proteomic Selectivity in RI-1 Cells

To assess the selectivity of VZ185, quantitative mass spectrometry was performed on RI-1 cells treated with DMSO (vehicle), 100 nM VZ185, or 100 nM **cis-VZ185** for 4 hours.[\[1\]](#)[\[3\]](#)

Treatment	Total Proteins Quantified	Significantly Downregulated Proteins	Key Finding	Reference(s)
100 nM VZ185	6,273	BRD7, BRD9	Markedly selective degradation of only BRD7 and BRD9.	[1]
100 nM cis-VZ185	6,273	None	No protein depletion observed, confirming its inactivity.	[1]
DMSO	6,273	None	Vehicle control showed no effect on protein levels.	[1]

Experimental Protocols

1. Western Blot for BRD7/BRD9 Degradation

This protocol is used to visually confirm the degradation of target proteins.

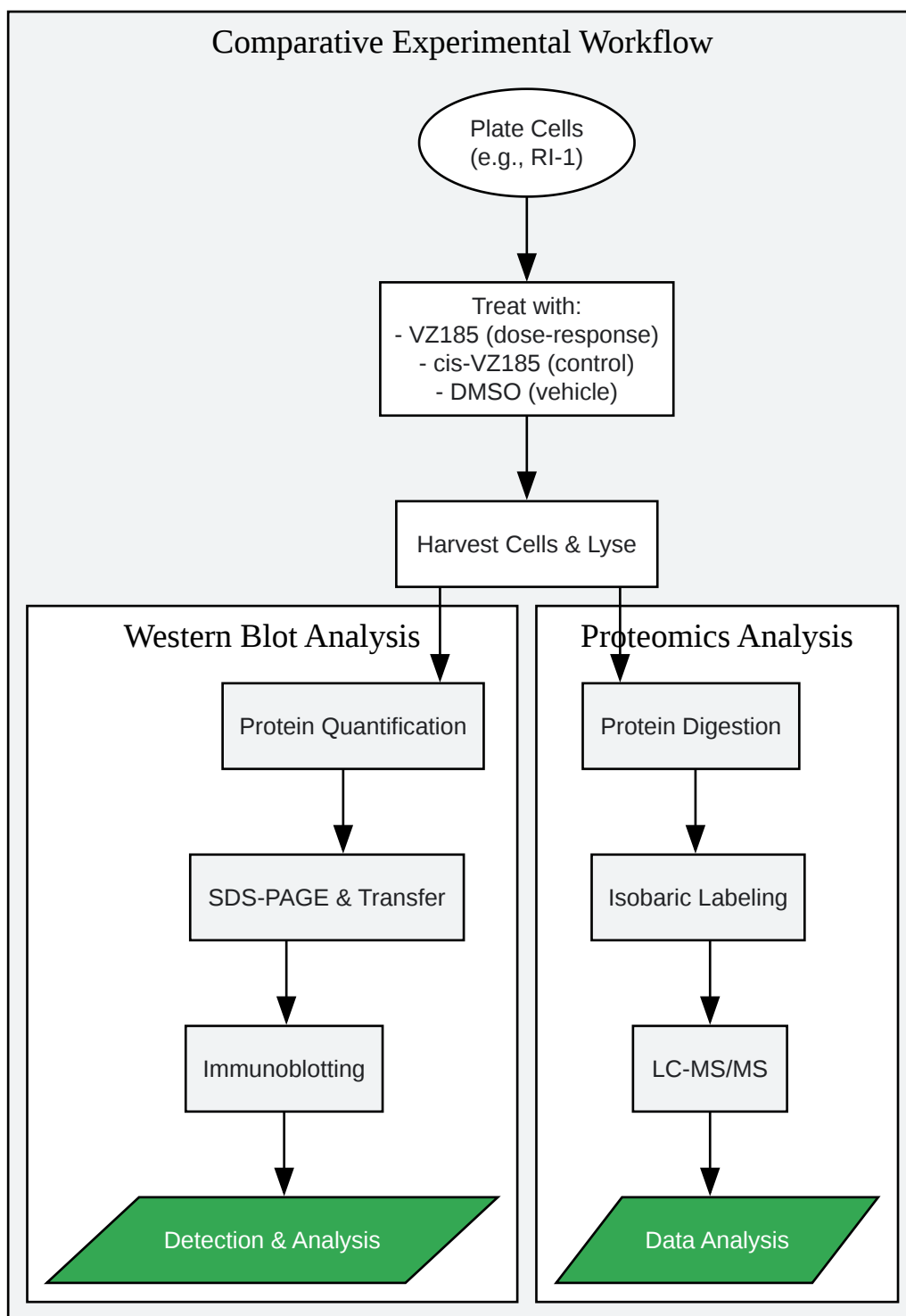
- **Cell Culture and Treatment:** Plate RI-1 cells and allow them to adhere. Treat cells with VZ185 at various concentrations (e.g., 1 nM to 1 μ M), 100 nM **cis-VZ185** as a negative control, and DMSO as a vehicle control for a specified time (e.g., 4, 8, or 18 hours).[3]
- **Cell Lysis:** Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β -actin). Wash and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control and DMSO-treated sample.

2. Quantitative Proteomics for Selectivity Analysis

This protocol provides an unbiased, proteome-wide assessment of degrader selectivity.^{[1][3]}

- Cell Treatment and Lysis: Treat RI-1 cells in triplicate with 100 nM VZ185, 100 nM **cis-VZ185**, or DMSO for 4 hours.^[3] Harvest and lyse cells in a buffer suitable for mass spectrometry (e.g., 8M urea).
- Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
- Isobaric Labeling: Label peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.
- LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance in the VZ185-treated group compared to the control groups.

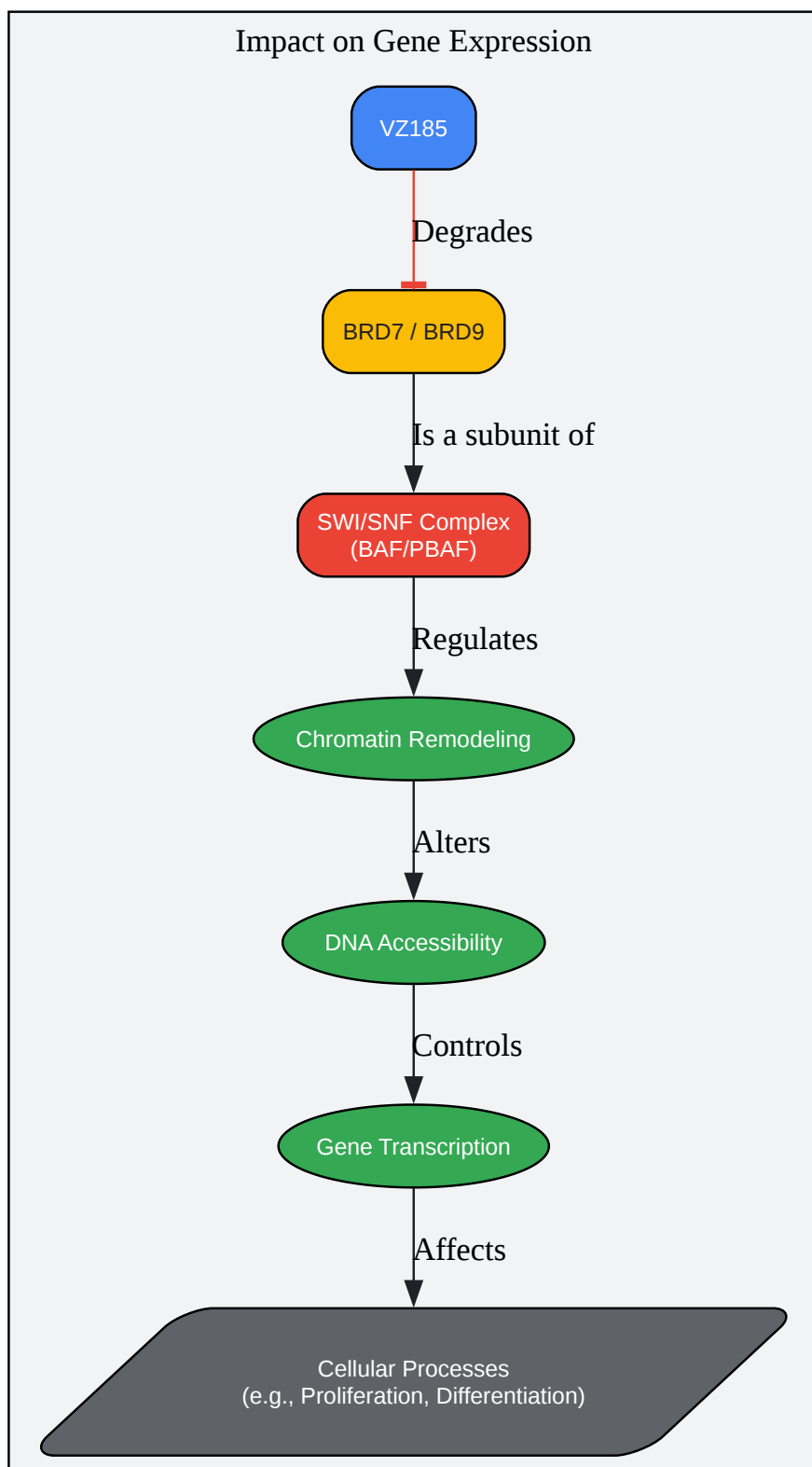


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Workflow for comparing VZ185 and **cis-VZ185**.

Impact on Gene Expression Pathways

BRD7 and BRD9 are subunits of the SWI/SNF complex, a key ATP-dependent chromatin remodeler.[1][3] This complex alters the accessibility of DNA to transcription factors and the transcriptional machinery, thereby activating or repressing gene expression.[3][4] By degrading BRD7 and BRD9, VZ185 provides a method to study the downstream consequences on gene transcription networks. The use of **cis-VZ185** ensures that the observed changes in gene expression are a direct result of the degradation of these specific proteins and not due to the inhibition of their bromodomain function, which both compounds are capable of.



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